molecular formula C10H9BrF2O B6305481 2-Bromo-1-(2,6-dimethylphenyl)-2,2-difluoroethanone CAS No. 1935594-97-0

2-Bromo-1-(2,6-dimethylphenyl)-2,2-difluoroethanone

Cat. No.: B6305481
CAS No.: 1935594-97-0
M. Wt: 263.08 g/mol
InChI Key: OBZIFSOAIPOYJJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(2,6-dimethylphenyl)-2,2-difluoroethanone is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine, fluorine, and a dimethylphenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2,6-dimethylphenyl)-2,2-difluoroethanone typically involves the bromination of 1-(2,6-dimethylphenyl)-2,2-difluoroethanone. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2,6-dimethylphenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Substituted ethanones with various functional groups.

    Reduction: 2-Bromo-1-(2,6-dimethylphenyl)-2,2-difluoroethanol.

    Oxidation: 2-Bromo-1-(2,6-dimethylphenyl)-2,2-difluoroacetic acid.

Scientific Research Applications

2-Bromo-1-(2,6-dimethylphenyl)-2,2-difluoroethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2,6-dimethylphenyl)-2,2-difluoroethanone depends on its interaction with biological targets. The presence of halogen atoms (bromine and fluorine) can enhance its reactivity and binding affinity to enzymes or receptors. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by disrupting protein-protein interactions. Additionally, its lipophilic nature allows it to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(4-methylphenyl)-2,2-difluoroethanone
  • 2-Bromo-1-(2,4-dimethylphenyl)-2,2-difluoroethanone
  • 2-Bromo-1-(3,5-dimethylphenyl)-2,2-difluoroethanone

Uniqueness

2-Bromo-1-(2,6-dimethylphenyl)-2,2-difluoroethanone is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of bromine and fluorine atoms also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-bromo-1-(2,6-dimethylphenyl)-2,2-difluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O/c1-6-4-3-5-7(2)8(6)9(14)10(11,12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZIFSOAIPOYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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